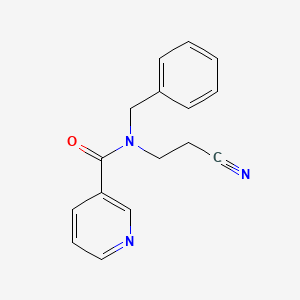

N-benzyl-N-(2-cyanoethyl)nicotinamide

Descripción

N-Benzyl-N-(2-cyanoethyl)nicotinamide is a nicotinamide derivative synthesized via acylation of 3-(benzylamino)propanenitrile with nicotinoyl chloride in acetone under basic conditions . This reaction yields a compound characterized by a benzyl group attached to a nitrogen atom, a 2-cyanoethyl substituent, and a nicotinamide backbone. Key spectral data include:

- ¹H NMR (CDCl₃): Peaks at δ 2.52 (t, 2H), 2.83 (t, 2H), 3.83 (s, 2H), and aromatic resonances between 7.26–7.34 ppm.

- ¹³C NMR: Signals at δ 19.2 (cyanoethyl CH₂), 44.6 (N–CH₂), 54.1 (benzyl CH₂), and aromatic carbons (127–136 ppm) . The compound serves as a precursor for synthesizing insecticidal agents, such as N-(3-aminopropyl)-N-benzylnicotinamide, via hydrogenation .

Propiedades

Fórmula molecular |

C16H15N3O |

|---|---|

Peso molecular |

265.316 |

Nombre IUPAC |

N-benzyl-N-(2-cyanoethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H15N3O/c17-9-5-11-19(13-14-6-2-1-3-7-14)16(20)15-8-4-10-18-12-15/h1-4,6-8,10,12H,5,11,13H2 |

Clave InChI |

TTZJRTLRWZNKST-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CN=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Derivatives of N-Benzyl-N-(2-Cyanoethyl)Nicotinamide

Compound 5: N-(3-Aminopropyl)-N-Benzylnicotinamide

- Structure: Replaces the cyanoethyl group with an aminopropyl chain.

- Synthesis: Hydrogenation of N-benzyl-N-(2-cyanoethyl)nicotinamide using methanol ammonia and Raney nickel .

- Properties: Improved solubility in polar solvents due to the primary amine group. Potential insecticidal activity linked to enhanced bioavailability .

Compound 6: 1-Benzyl-1,4,5,6-Tetrahydro-2-(Pyridin-3-yl)Pyrimidine

- Structure : Cyclized derivative formed via intramolecular condensation.

- Synthesis: Heating N-(3-aminopropyl)-N-benzylnicotinamide with p-toluenesulfonic acid in xylene .

Structural Analogs in Medicinal Chemistry

Compound 31d: N-Benzyl-N-(Pyridin-2-yl)Hydroxylamine

- Structure: Hydroxylamine replaces the cyanoethyl-nicotinamide moiety.

- Activity : Acts as a selective antibiotic by mimicking DXR inhibitors (e.g., fosmidomycin) .

- Comparison: The benzyl and pyridine groups are conserved, but the hydroxylamine moiety enables distinct metal-chelating properties, unlike the electron-withdrawing cyano group in the target compound .

2-Chloro-N-[2-(Dimethylamino)Ethyl]Nicotinamide

- Structure: Chloro substituent on nicotinamide and dimethylaminoethyl chain.

- Properties: Higher lipophilicity due to the chloro group; the dimethylaminoethyl chain enhances solubility in acidic environments .

Physicochemical and Toxicological Profiles

- Toxicity: Cyano-containing compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may have understudied toxicological profiles, necessitating caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.